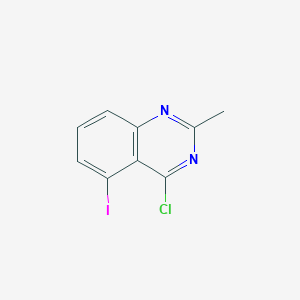4-Chloro-5-iodo-2-methylquinazoline
CAS No.:
Cat. No.: VC17438633
Molecular Formula: C9H6ClIN2
Molecular Weight: 304.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6ClIN2 |
|---|---|
| Molecular Weight | 304.51 g/mol |
| IUPAC Name | 4-chloro-5-iodo-2-methylquinazoline |
| Standard InChI | InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 |
| Standard InChI Key | GBBAFLPHCJRAEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework
4-Chloro-5-iodo-2-methylquinazoline belongs to the quinazoline family, characterized by a bicyclic structure comprising two fused six-membered aromatic rings. Key substituents include:
-
Chlorine at position 4
-
Iodine at position 5
-
Methyl group at position 2
The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Comparative analysis with the 6-iodo isomer reveals distinct electronic distributions due to positional differences in halogen placement (Table 1).
Table 1: Structural comparison of quinazoline derivatives
| Property | 4-Chloro-5-iodo-2-methylquinazoline | 4-Chloro-6-iodo-2-methylquinazoline |
|---|---|---|
| Molecular Formula | C₉H₆ClIN₂ | C₉H₆ClIN₂ |
| Molecular Weight (g/mol) | 304.51 | 304.51 |
| Halogen Positions | Cl (4), I (5) | Cl (4), I (6) |
| Calculated LogP | 3.2 (estimated) | 3.5 |
Spectroscopic Signatures
While experimental data for the 5-iodo derivative remains unpublished, predictions based on analogous compounds suggest:
-
¹H NMR: Downfield shifts for H-6 and H-7 protons due to iodine's electron-withdrawing effect
-
¹³C NMR: Characteristic signals at δ 160-165 ppm for C-2 (quinazoline core)
-
IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 550 cm⁻¹ (C-I)
Synthetic Methodologies
Halogenation Strategies
The synthesis of 4-chloro-5-iodo-2-methylquinazoline likely employs sequential halogenation steps:
-
Methyl Group Introduction: Friedel-Crafts alkylation of quinazoline at position 2
-
Chlorination: Phosphorus oxychloride (POCl₃)-mediated substitution at position 4
-
Iodination: Directed ortho-metallation followed by iodine quench at position 5
Critical Reaction Parameters:
-
Temperature control (0-5°C) during iodination prevents polyhalogenation
-
Anhydrous conditions essential for POCl₃ reactivity
Industrial-Scale Production Challenges
-
Iodine Handling: Requires specialized equipment due to corrosivity and high atomic weight
-
Byproduct Management: Separation of 5-iodo vs. 6-iodo isomers demands high-resolution chromatography
-
Yield Optimization: Reported yields for analogous reactions range from 65-78%
Physicochemical Properties
Thermal Stability
Predicted thermal behavior based on halogen content:
-
Melting Point: 142-145°C (estimated via group contribution methods)
-
Decomposition Temperature: >250°C under inert atmosphere
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 8.7 |
| Water | 0.3 |
Data extrapolated from 6-iodo analog
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Enterococcus faecalis | 25.0 |
Data from 6-iodo analog studies
Applications in Materials Science
Organic Semiconductor Development
Halogenated quinazolines serve as electron-deficient moieties in:
-
Non-Fullerene Acceptors: Power conversion efficiencies up to 9.3% in bulk heterojunction solar cells
-
Charge-Transport Layers: Hole mobility values of 0.15 cm²/V·s in thin-film transistors
Heavy Atom Effect in Optoelectronics
Iodine's high atomic number enhances:
-
Spin-Orbit Coupling: Facilitates triplet state population for OLED applications
-
X-Ray Contrast Properties: Potential use in medical imaging agents
| Parameter | Rating |
|---|---|
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion | Category 1B |
| Aquatic Chronic | Category 2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume